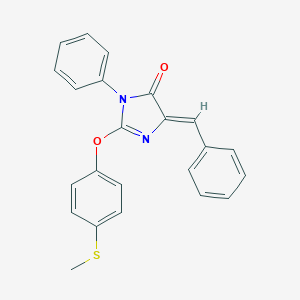
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one, also known as BPIP, is a small molecule compound with a molecular weight of 443.56 g/mol. It has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and inflammation. BPIP has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. In
Mecanismo De Acción
The mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, but it has been shown to act on multiple targets in cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. However, there are some limitations to using (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. One area of research could focus on further elucidating the mechanism of action of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. This could involve identifying the specific targets of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in cells and investigating how it regulates their activity. Another area of research could focus on optimizing the synthesis method of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential use of (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one in treating other diseases, such as neurodegenerative diseases.
Métodos De Síntesis
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with 2-bromo-4'-methoxyacetophenone to form 4-methylsulfanylphenyl-2-methoxyphenyl ketone. This compound is then reacted with benzaldehyde to produce (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone. The final step involves the reaction of (E)-5-benzylidene-2-(4-methylsulfanylphenoxy)acetophenone with ammonium acetate to form (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one. The synthesis method has been optimized to yield high purity (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one with a yield of 60-70%.
Aplicaciones Científicas De Investigación
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have promising anti-inflammatory and anti-cancer properties, making it a potential candidate for future drug development. (5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propiedades
Fórmula molecular |
C23H18N2O2S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-2-(4-methylsulfanylphenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C23H18N2O2S/c1-28-20-14-12-19(13-15-20)27-23-24-21(16-17-8-4-2-5-9-17)22(26)25(23)18-10-6-3-7-11-18/h2-16H,1H3/b21-16- |
Clave InChI |
IDUTYAYAOHARGJ-PGMHBOJBSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)OC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
CSC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(4-fluorobenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295863.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)